molecular formula C16H14ClN3O4S B2751348 4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide CAS No. 880139-18-4

4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide

Cat. No.: B2751348
CAS No.: 880139-18-4
M. Wt: 379.82
InChI Key: LRWMJBZYKUZIPO-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide is a complex organic compound that features a combination of indole and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The indole moiety is known for its biological activity, and the sulfonamide group is a common pharmacophore in many drugs. This compound may exhibit antimicrobial, anticancer, or anti-inflammatory properties .

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulphamoylbenzamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(2-(1H-indol-3-yl)ethyl)-4-nitrobenzenesulfonamide: Lacks the chloro substituent.

Uniqueness

4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide is unique due to the presence of both a chloro and a nitro group, which can significantly influence its reactivity and biological activity. The combination of these functional groups with the indole and sulfonamide moieties makes it a versatile compound for various applications.

Properties

IUPAC Name

4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S/c17-14-6-5-12(9-16(14)20(21)22)25(23,24)19-8-7-11-10-18-15-4-2-1-3-13(11)15/h1-6,9-10,18-19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWMJBZYKUZIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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